Papaverine
Overview
Description
Papaverine is an opium alkaloid antispasmodic drug primarily used to treat visceral spasms and vasospasms, particularly those involving the intestines, heart, or brain . It was discovered in 1848 by Georg Merck and is found naturally in the opium poppy (Papaver somniferum) . Unlike other opium alkaloids such as morphine, this compound does not have analgesic properties .
Mechanism of Action
Target of Action
Papaverine, an alkaloid derived from the opium poppy, primarily targets smooth muscle cells and cardiac muscle cells . It is known to inhibit phosphodiesterases and may have direct actions on calcium channels . Additionally, it has been suggested that this compound might target Cyclin-Dependent Kinase 5 (CDK5) in lung cancer .
Mode of Action
This compound acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, especially if spasm exists . This relaxation is a direct one, unrelated to muscle innervation .
Biochemical Pathways
This compound inhibits the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles . This inhibition results in the accumulation of cAMP and cGMP, affecting multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt), a mammalian target of rapamycin (mTOR), and vascular endothelial growth factor (VEGF) pathways .
Pharmacokinetics
This compound is known to have a bioavailability of 80% and is primarily metabolized in the liver . It has a protein binding of approximately 90% and an elimination half-life of 1.5–2 hours . The compound is excreted through the kidneys .
Result of Action
The main actions of this compound are exerted on cardiac and smooth muscle . It relaxes the smooth musculature of the larger blood vessels, especially coronary, systemic peripheral, and pulmonary arteries . This leads to increased blood flow and decreased vascular resistance . In cancer cells, this compound has been shown to reduce cell migration and alter the expression of vascular endothelial growth factor (VEGF) B, VEGF R1, and VEGF R2 .
Action Environment
Biochemical Analysis
Biochemical Properties
Papaverine interacts with various enzymes and proteins in biochemical reactions. It is reported to inhibit phosphodiesterase 10A (PDE10A), leading to the accumulation of cyclic adenosine 3′, 5′-monophosphate (cAMP) that affects multiple downstream pathways, including phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt), a mammalian target of rapamycin (mTOR) and vascular endothelial growth factor (VEGF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exert anti-proliferative effects in several tumorigenic cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases, which can increase intracellular levels of cAMP and cGMP . This can lead to the activation of various downstream pathways, including PI3K/Akt, mTOR, and VEGF .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found a temporal relationship between topical this compound and changes in brainstem auditory evoked potentials (BAEPs), leading to complete waveform loss . The average recovery time of BAEP waveforms to pre-papaverine baseline values was 39 minutes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that a single rapid injection of this compound sometimes caused life-threatening effects for the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways. There are two proposed routes for its biosynthesis: the N-demethylation pathway starting from (S)-reticuline, and the (S)-coclaurine-derived pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, a study found that diethyl glycol monoethyl ether (DGME) influences the ocular distribution and accumulation of this compound .
Subcellular Localization
Studies on similar alkaloids suggest that they can be localized to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for papaverine involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate reacts with 2-(3,4-dimethoxyphenyl)ethanamine to form an amide, which is then cyclized using phosphorus oxychloride to yield a dihydroisoquinoline derivative. The final step involves dehydrogenation using palladium on carbon to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method using xylene as the solvent. This method involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine, followed by cyclization and dehydrogenation steps. The process is optimized to achieve high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Papaverine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form veratric acid and other degradation products.
Reduction: Reduction of this compound can yield tetrahydrothis compound.
Substitution: Substitution reactions can occur on the methoxy groups of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Raney nickel is often used as a catalyst for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Veratric acid and other carboxylic acids.
Reduction: Tetrahydrothis compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Papaverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of alkaloid synthesis and degradation.
Biology: Investigated for its effects on smooth muscle relaxation and vasodilation.
Medicine: Used to treat erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction.
Industry: Employed in the cryopreservation of blood vessels and other tissues.
Comparison with Similar Compounds
Papaverine is often compared to other opium alkaloids such as morphine, codeine, and thebaine. Unlike these compounds, this compound does not have analgesic properties and is primarily used for its antispasmodic and vasodilatory effects . Other similar compounds include:
This compound’s unique properties make it particularly useful in treating conditions involving smooth muscle spasms and vasospasms, setting it apart from other opium alkaloids .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZDYMELSJDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-25-6 (hydrochloride) | |
Record name | Papaverine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023418 | |
Record name | Papaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Papaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Sublimes at 135 °C | |
Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L | |
Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Papaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.337 g/cu cm at 20 °C | |
Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perhaps by its direct vasodilating action on cerebral blood vessels, Papaverine increases cerebral blood flow and decreases cerebral vascular resistance in normal subjects; oxygen consumption is unaltered. These effects may explain the benefit reported from the drug in cerebral vascular encephalopathy., ... In this study, /investigators/ examined the inhibitory mechanism of papaverine on carbachol (CCh)-induced contraction in the bovine trachea. Papaverine inhibited muscle contraction and increase in [Ca(2+)](i) level induced by CCh. Papaverine increased cAMP content but not cGMP content. Papaverine did not affect CCh-induced oxidized flavoproteins fluorescence or reduced pyridine nucleotides fluorescence. Papaverine (30 uM) remarkably inhibited muscle tension, but slightly decreased creatine phosphate and ATP contents. Iberiotoxin restored the inhibitions of muscle contraction and [Ca(2+)](i) level induced by papaverine or dibutyryl-cAMP. These results suggested that the relaxing mechanism of papaverine in the bovine trachea is mainly due to increases of cAMP content by inhibiting phosphodiesterase and the mechanism is partially involved in the activation of BK channel by cAMP., With large overdoses, papaverine is a potent inhibitor of cellular respiration and a weak calcium-channel blocking agent., To characterize the effects of papaverine on HERG channels expressed in Xenopus oocytes as well as cardiac action potential in rabbit ventricular myocytes. Conventional microelectrodes were used to record action potential in rabbit ventricular myocytes. HERG currents were recorded by 2-electrode voltage clamp technique in Xenopus oocytes injected with HERG cRNA. Papaverine increased the cardiac action potential duration in rabbit ventricular myocytes. It blocked heterologously-expressed HERG currents in a concentration-dependent manner (IC50 71.03+/-4.75 umol/L, NH 0.80, n=6), whereas another phosphodiesterase inhibitor, theophylline (500 umol/L), did not. The blockade of papaverine on HERG currents was not voltage-dependent. The slope conductance measured as a slope of the fully activated HERG current-voltage curves decreased from 78.03+/-4.25 muS of the control to 56.84+/-5.33, 36.06+/-6.53, and 27.09+/-5.50 uS (n=4) by 30, 100, and 300 umol/L of papaverine, respectively. Papaverine (100 umol/L) caused a 9 mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation, but there were no changes in the voltage-dependence of HERG current activation. Papaverine blocked HERG channels in the closed, open, and inactivated states. These results showed that papaverine blocked HERG channels in a voltage- and state-independent manner, which may most likely be the major mechanism of papaverine-induced cardiac arrhythmia reported in humans., ...To identify the role of potassium and calcium channels in papaverine-induced vascular relaxation, ... the effect of papaverine on potassium and calcium channels in freshly isolated smooth muscle cells from rat basilar artery /was examined/. The isolation of rat basilar smooth muscle cells was performed by special techniques. The whole cell currents were recorded by whole cell patch clamp technique in freshly isolated smooth muscle cells from rat basilar artery. Papaverine was added to the bath solution. Papaverine of 100 uM into bath solution increased the amplitude of the outward K(+) current which was completely blocked by BKCa blocker, IBX (iberiotoxin) and a calcium chelator, BAPTA (1,2-bis(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid) in whole cell mode. Papaverine (100 uM) also inhibited L type Ca(2+) current recorded in isolated smooth muscle cells from rat basilar artery. These results strongly suggest that Ca(2+)-activated potassium channels and L type Ca(2+) channels may be involved in papaverine-induced vascular relaxation in rat basilar artery., For more Mechanism of Action (Complete) data for PAPAVERINE (18 total), please visit the HSDB record page. | |
Record name | Papaverine | |
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URL | https://www.drugbank.ca/drugs/DB01113 | |
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Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder | |
CAS No. |
58-74-2, 61-25-6 | |
Record name | Papaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-74-2 | |
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Record name | Papaverine | |
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Record name | Papaverine | |
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Record name | PAPAVERINE | |
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Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
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Record name | Papaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/ | |
Record name | Papaverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01113 | |
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Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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